molecular formula C13H13Br B14527171 7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene CAS No. 62490-97-5

7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene

Cat. No.: B14527171
CAS No.: 62490-97-5
M. Wt: 249.15 g/mol
InChI Key: HAAJNHDQGZHFIF-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene typically involves the bromination of 2,3,4,4A-tetrahydro-1H-fluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

    2,3,4,4A-tetrahydro-1H-fluorene: The parent compound without the bromine substitution.

    7-Chloro-2,3,4,4A-tetrahydro-1H-fluorene: A chlorinated analog with similar properties.

    7-Iodo-2,3,4,4A-tetrahydro-1H-fluorene: An iodinated analog with potentially different reactivity.

Uniqueness: 7-Bromo-2,3,4,4A-tetrahydro-1H-fluorene is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-halogenated or differently halogenated counterparts .

Properties

CAS No.

62490-97-5

Molecular Formula

C13H13Br

Molecular Weight

249.15 g/mol

IUPAC Name

7-bromo-2,3,4,4a-tetrahydro-1H-fluorene

InChI

InChI=1S/C13H13Br/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h5-8,12H,1-4H2

InChI Key

HAAJNHDQGZHFIF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC3=C(C2C1)C=CC(=C3)Br

Origin of Product

United States

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